

# An In-Depth Technical Guide to the Physical and Chemical Properties of Disofenin

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## Compound of Interest

Compound Name: Disofenin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Disofenin**. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and diagnostic imaging. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

## Core Physical and Chemical Properties

**Disofenin**, an iminodiacetic acid derivative, is primarily utilized as a chelating agent for the radionuclide technetium-99m (Tc-99m) to form Technetium Tc-99m **Disofenin**, a radiopharmaceutical agent for hepatobiliary imaging.<sup>[1][2]</sup> While many of the available data pertain to the Tc-99m complex, the fundamental properties of the parent compound, **Disofenin**, are crucial for its application.

## Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **Disofenin**. It is important to note that some of these values are predicted from computational models.

Property	Value	Source(s)
Chemical Structure	2-[carboxymethyl-[2-[2,6-di(propan-2-yl)anilino]-2-oxoethyl]amino]acetic acid	[3]
Molecular Formula	C <sub>18</sub> H <sub>26</sub> N <sub>2</sub> O <sub>5</sub>	[3][4]
Molecular Weight	350.41 g/mol	[3][4]
pKa (Strongest Acidic)	3.11 (Predicted)	[1]
pKa (Strongest Basic)	2.41 (Predicted)	[1]
Water Solubility	0.0463 mg/mL (Predicted)	[1]
logP	0.13 (ALOGPS), 1.01 (ChemAxon) (Predicted)	[1]
pH (reconstituted)	4.0 - 5.0	[5][6][7]
Appearance	Sterile, non-pyrogenic, lyophilized white powder	[5][6]
Storage Conditions	Store at controlled room temperature (20 - 25°C). Protect from light.	[5]
Stability	The lyophilized drug product is light-sensitive. The reconstituted product should be used within six hours.	[5][6]

## Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties of **Disofenin** are not readily available in the public domain. However, quality control procedures for the radiolabeled complex, Technetium Tc-99m **Disofenin**, provide insight into the analytical methods used to ensure its purity and integrity.

## Radiochemical Purity Determination

The radiochemical purity of Technetium Tc-99m **Disofenin** is a critical parameter to ensure the quality and safety of the diagnostic agent. The most common method for its determination is thin-layer chromatography (TLC).

Objective: To separate and quantify the different radiochemical species present in the Technetium Tc-99m **Disofenin** injection, namely the desired Tc-99m **Disofenin** complex, free pertechnetate ( $\text{TcO}_4^-$ ), and reduced-hydrolyzed technetium ( $\text{TcO}_2$ ).

Materials:

- Instant Thin-Layer Chromatography (ITLC) strips (Silica Gel or Polyamide)
- Developing solvents:
  - Saline solution (e.g., 0.9% NaCl) or 20% saline[8]
  - Methanol (100%)[8]
- Chromatography developing tank
- Radioisotope dose calibrator or a gamma counter
- Scissors

Procedure:

- Spotting: A small, measured spot of the Technetium Tc-99m **Disofenin** injection is carefully applied to the origin line of two separate ITLC strips.
- Development:
  - One strip is placed in a developing tank containing the saline solution. In this system, the Tc-99m **Disofenin** complex and reduced-hydrolyzed technetium remain at the origin ( $R_f = 0$ ), while the free pertechnetate moves with the solvent front ( $R_f = 1$ ).
  - The second strip is placed in a developing tank containing methanol. In this system, both the Tc-99m **Disofenin** complex and free pertechnetate move with the solvent front ( $R_f = 1$ ), while the reduced-hydrolyzed technetium remains at the origin ( $R_f = 0$ ).

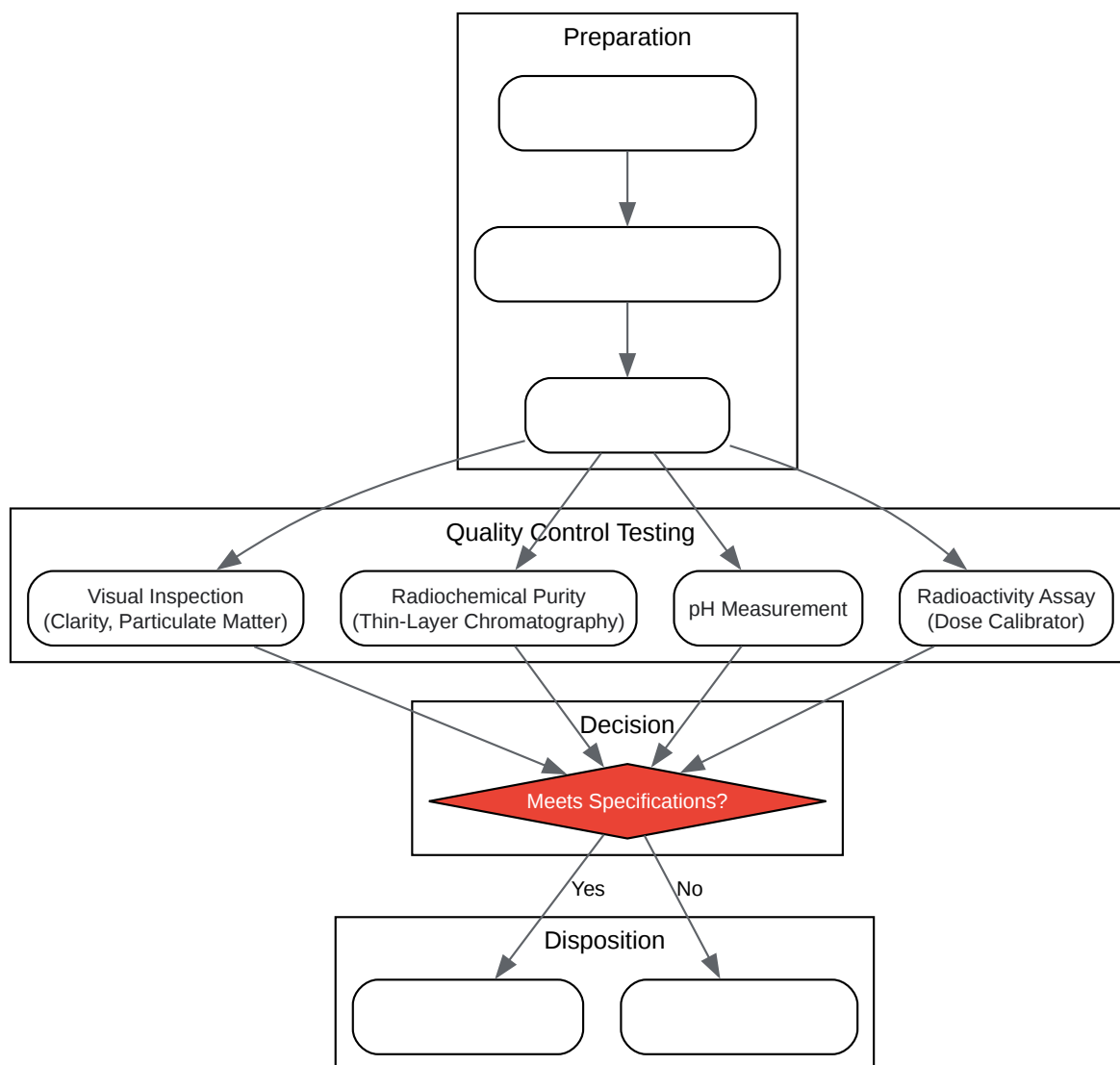
- **Drying and Cutting:** After the solvent front has migrated a sufficient distance, the strips are removed from the tanks and allowed to dry. Each strip is then cut in half at a predetermined point (e.g., midway between the origin and the solvent front).
- **Counting:** The radioactivity of each section (bottom and top) of both strips is measured using a dose calibrator or gamma counter.
- **Calculation:** The percentage of each radiochemical species is calculated as follows:
  - % Free Pertechnetate =  $(\text{Counts in top half of saline strip} / \text{Total counts in saline strip}) \times 100$
  - % Reduced-Hydrolyzed Technetium =  $(\text{Counts in bottom half of methanol strip} / \text{Total counts in methanol strip}) \times 100$
  - % Tc-99m **Disofenin** =  $100 - (\% \text{ Free Pertechnetate} + \% \text{ Reduced-Hydrolyzed Technetium})$

**Acceptance Criteria:** The radiochemical purity of the Tc-99m **Disofenin** complex should typically be  $\geq 95\%$ .

## Visualizations

### Experimental Workflow: Quality Control of Technetium Tc-99m Disofenin

The following diagram illustrates the workflow for the quality control testing of Technetium Tc-99m **Disofenin**, a critical process to ensure the product's suitability for clinical use.[\[8\]](#)[\[9\]](#)

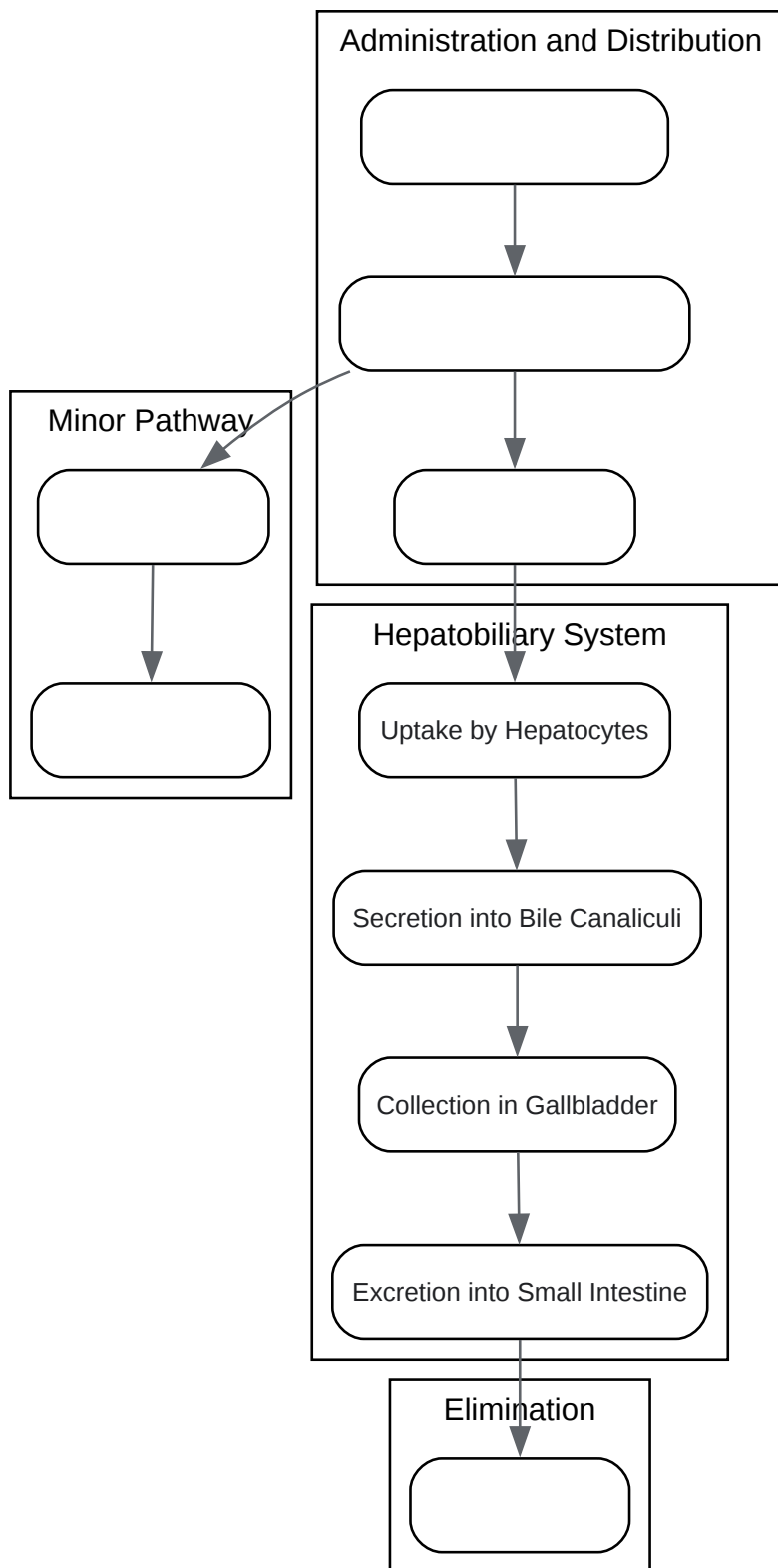


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Caption: Workflow for the Quality Control of Technetium Tc-99m **Disofenin**.

## Biological Fate of Technetium Tc-99m Disofenin

This diagram illustrates the biological pathway of Technetium Tc-99m **Disofenin** following intravenous administration for hepatobiliary imaging.[1][2][5]



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Caption: Biological pathway of Technetium Tc-99m **Disofenin**.

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